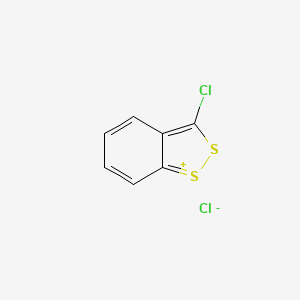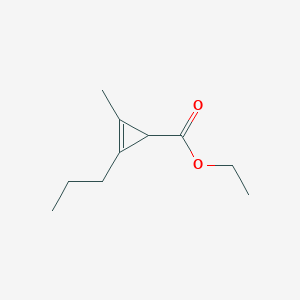
Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclopropene ring, which is a three-membered carbon ring with a double bond, making it a unique and interesting molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate typically involves the reaction of an alkyne with a diazo ester in the presence of a rhodium catalyst. This method is known for its efficiency and high yield . The reaction conditions usually require refluxing in methanol with methanesulfonic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: Reduction reactions can transform the ester into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for esters.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate involves its interaction with specific molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. These interactions can result in the modulation of enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: An ester with a sweet odor, used in food flavorings and fragrances.
Uniqueness
Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate is unique due to its cyclopropene ring, which imparts distinct chemical properties and reactivity compared to other esters. This structural feature makes it a valuable compound for studying ring strain and reactivity in organic chemistry.
Propriétés
Numéro CAS |
30762-35-7 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-4-6-8-7(3)9(8)10(11)12-5-2/h9H,4-6H2,1-3H3 |
Clé InChI |
JUMNWGNEGMIBHU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C1C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)



![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
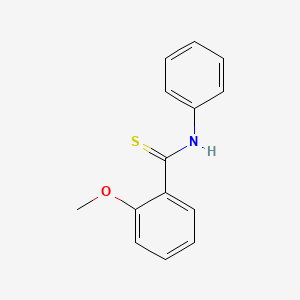
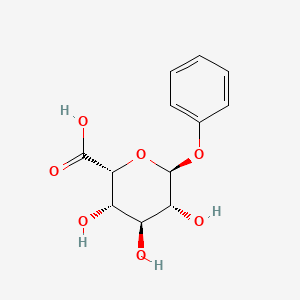
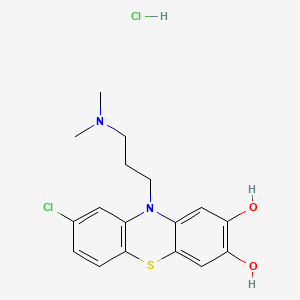
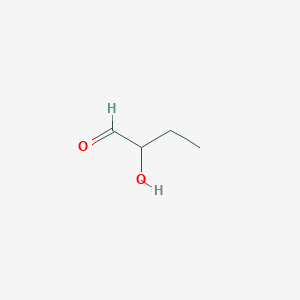
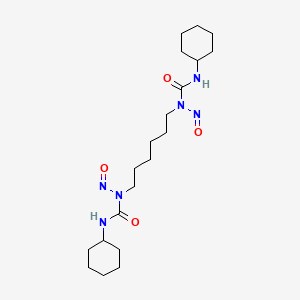
![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)

![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
